Quinapril hydrochloride Quinapril hydrochloride Quinapril is a prodrug form of the angiotensin converting enzyme (ACE) inhibitor quinaprilat. In vivo, quinapril (3 mg/kg) reduces mean arterial pressure in renal hypertensive and spontaneously hypertensive rats. It inhibits angiotensin I-induced pressor responses in normotensive rats and dogs. Quinapril (10-200 mg/kg) prevents left ventricular heart failure in CHF 14.6 cardiomyopathic hamsters. Formulations containing quinapril have been used in the treatment of hypertension, heart failure, and diabetic nephropathy.
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Quinapril Hydrochloride is the hydrochloride salt form of quinapril, a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Quinapril is hydrolized into its active form quinaprilat, which binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This abolishes the potent vasoconstrictive actions of angiotensin II and leads to vasodilatation. Quinapril also causes a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis, and increases bradykinin levels.
Quinapril hydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of quinapril and hydrogen chloride. A prodrug for quinaprilat hydrochloride (by hydrolysis of the ethyl ester to the corresponding carboxylic acid), it is used as an angiotensin-converting enzyme inhibitor (ACE inhibitor) for the treatment of hypertension and congestive heart failure. It has a role as an antihypertensive agent and an EC 3.4. 5.1 (peptidyl-dipeptidase A) inhibitor. It contains a quinapril(1+).
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and congestive heart failure. Quinapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Brand Name: Vulcanchem
CAS No.: 82586-55-8
VCID: VC20750434
InChI: InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Molecular Formula: C25H31ClN2O5
Molecular Weight: 475 g/mol

Quinapril hydrochloride

CAS No.: 82586-55-8

Cat. No.: VC20750434

Molecular Formula: C25H31ClN2O5

Molecular Weight: 475 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Quinapril hydrochloride - 82586-55-8

CAS No. 82586-55-8
Molecular Formula C25H31ClN2O5
Molecular Weight 475 g/mol
IUPAC Name (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1
Standard InChI Key IBBLRJGOOANPTQ-JKVLGAQCSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Appearance Solid powder
Melting Point 120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile)

Chemical Structure and Properties

Quinapril hydrochloride is chemically described as [3S-[2[R*(R*)], 3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, monohydrochloride . It has the empirical formula C25H30N2O5- HCl and exists as a white to off-white amorphous powder that is freely soluble in aqueous solvents .

Physical and Chemical Properties

The compound has the following properties:

PropertyValue
Average Molecular Weight438.5161
Monoisotopic Weight438.21547208
Chemical FormulaC25H30N2O5- HCl
Physical StateWhite to off-white amorphous powder
SolubilityFreely soluble in aqueous solvents
ATC ClassificationC09AA06

Table 1: Physical and chemical properties of quinapril hydrochloride

Quinapril hydrochloride is the salt form of quinapril, which undergoes de-esterification in the body to form quinaprilat, its active metabolite . The compound contains specific structural elements that contribute to its pharmacological activity, including a carboxylic acid group that interacts with the zinc ion at the active site of ACE.

Pharmacology

Mechanism of Action

Quinapril functions as a prodrug that is converted to its active metabolite, quinaprilat, which exerts the pharmacological effects. Quinaprilat inhibits angiotensin-converting enzyme (ACE), a crucial component of the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion .

Additionally, quinaprilat reduces the breakdown of bradykinin, a vasodilator peptide . The dual effects of reduced angiotensin II production and increased bradykinin levels contribute to the therapeutic benefits of quinapril in cardiovascular conditions. Angiotensin II normally constricts coronary blood vessels and has positive inotropic effects, which can increase vascular resistance and oxygen consumption, potentially leading to myocyte hypertrophy and vascular smooth muscle cell proliferation . By inhibiting these effects, quinapril can help prevent adverse cardiovascular remodeling.

Pharmacokinetics

Quinapril demonstrates distinctive pharmacokinetic properties that influence its clinical application and dosing protocols.

ParameterValue
Bioavailability50-80%
Time to maximum concentration (Tmax) - Quinapril<1 hour
Time to maximum concentration (Tmax) - Quinaprilat2.5 hours
Maximum concentration (Cmax) of QuinaprilatUp to 1526 ng/mL (with 10mg dose)
Area under curve (AUC) of Quinaprilat2443 ng*h/mL
Effect of high-fat mealReduces absorption by 25-30%
Volume of distribution (Quinaprilat)13.9 L
Protein binding97% for both quinapril and quinaprilat
Elimination half-life (Quinaprilat)2.3 hours (primary phase), 25 hours (terminal phase)
Clearance (Quinaprilat)68 mL/min
EliminationUp to 96% via renal excretion

Table 2: Pharmacokinetic properties of quinapril and its active metabolite quinaprilat

After oral administration, quinapril is rapidly absorbed from the gastrointestinal tract with a bioavailability of 50-80%. It undergoes first-pass metabolism in the liver where it is de-esterified to form quinaprilat, its active metabolite . A high-fat meal reduces quinapril absorption by 25-30%, suggesting that it should be taken consistently with respect to meals .

Both quinapril and quinaprilat are extensively bound to plasma proteins (97%), which may influence drug interactions with other highly protein-bound medications . Elimination occurs primarily through renal excretion, with up to 96% of an intravenous dose being eliminated via this route .

In patients with renal insufficiency, the elimination half-life of quinaprilat increases as creatinine clearance decreases, necessitating dosage adjustments in this population . The pharmacokinetics of quinapril and quinaprilat remain linear across a single-dose range of 5-80 mg and multiple daily doses of 40-160 mg .

Pharmacodynamics

  • 75% inhibition for approximately 4 hours

  • 50% inhibition for approximately 8 hours

  • 20% inhibition at 24 hours

With chronic dosing, there is substantial inhibition of angiotensin II levels at 24 hours with doses ranging from 20-80 mg . This sustained pharmacodynamic effect allows for once-daily dosing in most patients, improving medication adherence.

Clinical Applications

Heart Failure

Quinapril is indicated as an adjunct therapy in the management of congestive heart failure, typically in combination with digitalis and diuretics . In placebo-controlled trials involving patients with congestive heart failure, quinapril demonstrated favorable hemodynamic effects:

  • Reduced pulmonary capillary wedge pressure

  • Decreased systemic vascular resistance

  • Increased cardiac output/index

  • Reduced renal and hepatic vascular resistance

  • Increased renal and hepatic blood flow (with glomerular filtration rate remaining unchanged)

These hemodynamic improvements appear to be maintained during chronic oral quinapril therapy, supporting its long-term use in heart failure management . The standard dosage for heart failure typically ranges from 5-20 mg daily, often starting at a lower dose and titrating upward based on clinical response and tolerability.

Clinical Trials and Research Findings

Several significant clinical trials have investigated the efficacy and safety of quinapril in various conditions.

Comparison with Other ACE Inhibitors

While all ACE inhibitors share the same primary mechanism of action, quinapril has certain characteristics that distinguish it from other members of this class:

FeatureQuinaprilOther ACE Inhibitors (General)
Tissue ACE affinityHigh affinity for tissue ACE, particularly in the heart and blood vesselsVariable tissue penetration and affinity
Prodrug statusProdrug requiring conversion to quinaprilatSome are prodrugs (e.g., enalapril, ramipril), others are active compounds (e.g., lisinopril, captopril)
Duration of actionLong-duration allowing once-daily dosingVariable, some require multiple daily dosing
EliminationPrimarily renalVaries from predominantly renal to mixed hepatic/renal
Side effect profileReported to have a favorable safety profile compared to some other ACE inhibitorsSide effect profiles vary, but core effects (cough, angioedema, hypotension) are class effects

Table 4: Comparative features of quinapril versus other ACE inhibitors

Pharmaceutical Formulations

Quinapril hydrochloride is available as oral tablets in various strengths:

Brand NameAvailable StrengthsExcipients
ACCUPRIL5 mg, 10 mg, 20 mg, 40 mgCandelilla wax, crospovidone, gelatin, lactose, magnesium carbonate, magnesium stearate, synthetic red iron oxide, and titanium dioxide

Table 5: Available formulations of quinapril hydrochloride

The tablets are designed for once-daily oral administration, with dosing adjustments based on indication and patient characteristics. Quinapril is also available in combination with hydrochlorothiazide for enhanced antihypertensive efficacy .

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